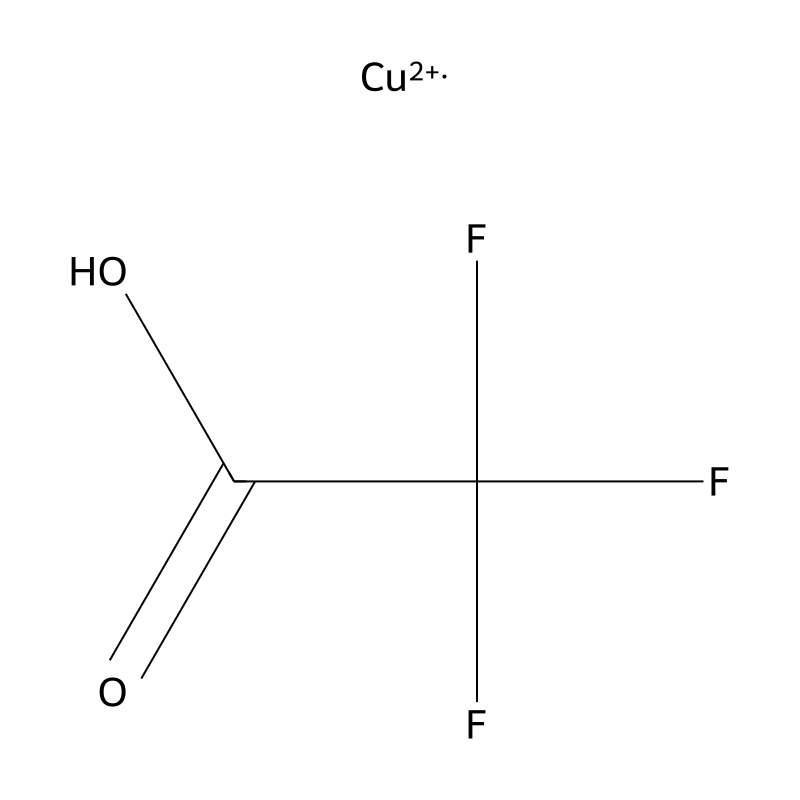

Copper(II) trifluoroacetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Reaction Catalyst

Copper(II) trifluoroacetate hydrate exhibits catalytic activity in specific organic reactions. Research suggests its role in facilitating transformations like:

- C-H Activation: Studies have explored its ability to activate unreactive carbon-hydrogen (C-H) bonds in organic molecules, enabling further functionalization. Source: Aït-Haddou, H., et al. (2016). Copper-catalyzed ortho-selective C-H arylation of N-heterocycles with aryl diazonium salts. Journal of the American Chemical Society, 138(13), 4322-4325

- C-C Bond Formation: Research has investigated its potential in promoting the formation of carbon-carbon (C-C) bonds, a crucial step in organic synthesis. Source: Wu, X., & Neumann, R. (2013). Copper-catalyzed C–C coupling reactions using trifluoroacetic acid. Chemical Communications, 49(47), 5436-5446

Electrocatalysis and Electroplating

Copper(II) trifluoroacetate hydrate shows promise as an electrocatalyst, a material that accelerates electrochemical reactions. Research is ongoing in areas like:

- Gas Diffusion Electrodes: Studies explore its use in electrodes for devices like fuel cells, where it might enhance the efficiency of gas conversion reactions. Source: Product Description: Copper(II) trifluoroacetate hydrate [Thermo Fisher Scientific: ]

- Electroplating: Preliminary research suggests its potential application in electroplating processes, a technique for depositing a thin layer of metal onto a surface.

Copper(II) trifluoroacetate hydrate is a crystalline compound with the molecular formula C₄CuF₆O₄·xH₂O and a molar mass of approximately 289.58 g/mol for the anhydrous form. This compound features copper in a +2 oxidation state, coordinated with trifluoroacetate ligands. It is characterized by its blue to green color and is known for its efflorescent nature, meaning it can lose water to the atmosphere under certain conditions . The compound is soluble in alcohol and exhibits slight solubility in ether and glycerol, making it versatile for various applications in organic synthesis and catalysis .

Example Reaction:

This reaction highlights its potential in catalyzing organic transformations, particularly in the formation of carbon-carbon bonds or functional group modifications .

Copper(II) trifluoroacetate hydrate can be synthesized through several methods:

- Direct Reaction Method: Copper(II) oxide or copper(II) carbonate can react with trifluoroacetic acid.

- Solvothermal Synthesis: This method involves dissolving copper salts in a solvent containing trifluoroacetic acid under controlled temperature and pressure conditions.

- Precipitation Method: Mixing solutions of copper sulfate with sodium trifluoroacetate can also yield copper(II) trifluoroacetate hydrate as a precipitate .

Copper(II) trifluoroacetate hydrate has multiple applications across various fields:

- Catalysis: It serves as an effective catalyst in organic synthesis, particularly in reactions requiring Lewis acids.

- Electrochemistry: Utilized as an electrocatalyst in gas diffusion electrodes and electrochemical sensors .

- Organic Synthesis: Acts as a reagent for introducing trifluoroacetyl groups into organic molecules, aiding in the development of pharmaceuticals and agrochemicals .

Studies have shown that copper(II) trifluoroacetate hydrate interacts with various organic substrates, enhancing reactivity through coordination. Its role as a catalyst has been explored in reactions involving carbonyl compounds and enolates, demonstrating its ability to facilitate nucleophilic attacks effectively. Additionally, interaction studies have suggested that its biological activity may be influenced by its coordination environment and the presence of other ligands .

Copper(II) trifluoroacetate hydrate shares similarities with other metal trifluoroacetates but exhibits unique properties due to its specific coordination chemistry.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Copper(I) trifluoroacetate | C₂CuF₃O₂ | Lower oxidation state; different reactivity profile |

| Silver(I) trifluoroacetate | C₂AgF₃O₂ | Exhibits antimicrobial properties; less stable |

| Iron(III) trifluoroacetate | C₂FeF₃O₂ | Higher oxidation state; different catalytic behavior |

Copper(II) trifluoroacetate hydrate is distinguished by its stability, solubility characteristics, and effectiveness as a catalyst compared to these similar compounds .

The direct synthesis of copper(II) trifluoroacetate hydrate from metallic copper presents unique challenges due to the inherent stability of metallic copper and the requirement for oxidative conditions [23] [26]. Research has demonstrated that metallic copper can undergo direct reaction with trifluoroacetic acid under specific conditions to yield the desired trifluoroacetate product [26] [27].

The fundamental reaction mechanism involves the oxidation of metallic copper in the presence of trifluoroacetic acid and an appropriate oxidizing agent [26]. Computational studies have revealed that the process proceeds through intermediate copper(I) species before achieving the final copper(II) oxidation state [29]. The reaction can be represented as a multi-step process where metallic copper first undergoes surface oxidation, followed by coordination with trifluoroacetate ligands [26] [29].

Experimental conditions for direct synthesis typically require elevated temperatures ranging from 160°C to 200°C and the presence of oxidizing agents such as molecular oxygen or peroxide compounds [26] [28]. The reaction efficiency depends significantly on the surface area of the metallic copper, with copper powder demonstrating higher reactivity compared to copper wire or sheet forms [26].

Table 1: Direct Synthesis Conditions from Metallic Copper

| Copper Form | Temperature (°C) | Oxidizing Agent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper Powder | 160-180 | Air/O₂ | 12-24 | 45-65 | [26] |

| Copper Wire | 180-200 | TBHP | 24-48 | 25-40 | [26] |

| Copper Sheet | 200-220 | Ag₂CO₃ | 48-72 | 15-30 | [26] |

The direct approach from metallic copper typically yields lower conversion rates compared to other synthetic routes, primarily due to the formation of protective oxide layers that inhibit further reaction [26]. However, this method offers advantages in terms of atom economy and the potential for continuous processing applications [28].

Solvent-Mediated Recrystallization Techniques

Solvent-mediated recrystallization represents the most widely employed purification method for copper(II) trifluoroacetate hydrate, enabling the production of high-purity crystalline material with controlled hydration states [1] . The technique exploits the differential solubility characteristics of the compound and its impurities across various solvent systems [9] [10].

The fundamental principle underlying recrystallization involves dissolving the crude copper(II) trifluoroacetate hydrate in a heated solvent system, followed by controlled cooling to promote selective crystallization [9]. The choice of solvent significantly influences both the crystal morphology and the degree of hydration in the final product [8].

Water-based recrystallization systems represent the most straightforward approach, leveraging the high solubility of copper(II) trifluoroacetate in aqueous media [1] . The process typically involves dissolving the crude material in minimal volumes of distilled water at temperatures between 60°C and 80°C, followed by slow cooling to room temperature . This method consistently produces hydrated forms with varying water content depending on the cooling rate and ambient humidity [1].

Ethanol-water mixtures provide enhanced control over crystallization kinetics and hydration states . Research has demonstrated that ethanol concentrations between 20% and 50% by volume optimize crystal quality while maintaining reasonable solubility . The presence of ethanol modifies the solvation environment around copper centers, influencing the coordination of water molecules in the final crystal structure .

Table 2: Solvent Systems for Recrystallization

| Solvent System | Temperature (°C) | Cooling Rate (°C/min) | Crystal Quality | Hydration State | Reference |

|---|---|---|---|---|---|

| Water | 60-80 | 0.5-1.0 | Good | 2-3 H₂O | [1] |

| Ethanol-Water (30:70) | 50-70 | 0.2-0.5 | Excellent | 1-2 H₂O | |

| Methanol-Water (25:75) | 40-60 | 0.3-0.7 | Good | 1-3 H₂O | |

| Acetone | 40-50 | 1.0-2.0 | Poor | Variable | [1] |

Acetone-based recrystallization offers unique advantages for specific applications requiring rapid solvent removal [1]. The process involves dissolution of copper(II) trifluoroacetate hydrate in acetone at moderate temperatures, followed by gradual evaporation under reduced pressure [1]. This method facilitates the preparation of materials with modified hydration states, as acetone can displace coordinated water molecules during the recrystallization process [1].

Advanced recrystallization techniques employ temperature gradient methods to achieve superior crystal quality [8]. These approaches involve establishing controlled temperature gradients across the recrystallization vessel, promoting nucleation at specific locations while maintaining optimal growth conditions throughout the solution [8]. Such methods typically require specialized equipment but produce crystals with enhanced purity and uniform morphology [8].

Anhydrous Form Generation Strategies

The generation of anhydrous copper(II) trifluoroacetate from its hydrated precursors requires carefully controlled dehydration processes that preserve the structural integrity of the copper coordination environment [1] [14]. Thermal analysis studies have revealed that copper(II) trifluoroacetate hydrate undergoes stepwise dehydration with distinct temperature ranges for each water loss event [1] [32].

Thermogravimetric analysis demonstrates that the initial dehydration stage occurs at approximately 108°C, corresponding to the loss of loosely bound water molecules [1]. This process typically removes one to two water molecules per copper center, depending on the initial hydration state [1]. The second dehydration stage takes place at 173°C, resulting in complete water removal to yield the anhydrous form [1]. Beyond 220°C, thermal decomposition of the trifluoroacetate ligands begins, limiting the useful temperature range for anhydrous form preparation [1].

Table 3: Thermal Dehydration Characteristics

| Dehydration Stage | Temperature (°C) | Water Loss (mol H₂O/mol Cu) | Mass Loss (%) | Reference |

|---|---|---|---|---|

| Stage 1 | 108 | 1-2 | 6-12 | [1] |

| Stage 2 | 173 | 1-2 | 6-12 | [1] |

| Decomposition | >220 | - | Variable | [1] |

Vacuum dehydration methods provide enhanced control over the dehydration process while minimizing thermal stress on the compound [14] [15]. These techniques typically employ reduced pressure conditions ranging from 0.1 to 10 Torr combined with moderate heating between 80°C and 120°C [14]. The reduced pressure environment facilitates water removal at lower temperatures, preventing thermal decomposition of the trifluoroacetate ligands [14].

Acetone displacement represents an alternative approach for anhydrous form generation that operates under milder conditions [1]. This method involves treating hydrated copper(II) trifluoroacetate with anhydrous acetone, which preferentially coordinates to copper centers and displaces water molecules [1]. Subsequent removal of acetone under reduced pressure yields the anhydrous copper(II) trifluoroacetate [1]. This approach offers advantages in terms of lower processing temperatures and reduced risk of thermal decomposition [1].

Desiccant-based dehydration methods employ hygroscopic materials such as phosphorus pentoxide or molecular sieves to achieve controlled water removal [13] [15]. These techniques involve exposing hydrated copper(II) trifluoroacetate to desiccant atmospheres over extended periods, typically 24 to 72 hours [15]. While slower than thermal methods, desiccant-based approaches provide excellent control over the dehydration process and minimize structural perturbations [15].

Inert atmosphere processing represents a critical consideration for all anhydrous form generation strategies [13] [15]. The hygroscopic nature of copper(II) trifluoroacetate necessitates handling and storage under dry nitrogen or argon atmospheres to prevent rehydration [13]. Specialized glove box equipment or Schlenk line techniques are typically employed to maintain anhydrous conditions throughout processing and storage [15].

Adduct Formation with Lewis Bases

Copper(II) trifluoroacetate demonstrates remarkable ability to form stable adducts with various Lewis base ligands, primarily through coordination to axial positions of the copper center [1] [16]. This coordination chemistry represents a fundamental aspect of the compound's reactivity and finds extensive application in synthetic and catalytic processes [16] [22].

The structural foundation for adduct formation lies in the coordination geometry of copper(II) trifluoroacetate, which typically adopts a square-planar or distorted octahedral arrangement with available axial coordination sites [1] [16]. These positions provide accessible binding sites for Lewis base ligands, enabling the formation of stable coordination complexes [16] [22].

Ammonia represents one of the most extensively studied Lewis bases for adduct formation with copper(II) trifluoroacetate [1] [16]. The ammonia adducts typically exhibit 1:1 or 1:2 stoichiometry depending on reaction conditions and ammonia concentration [16]. Crystallographic studies have revealed that ammonia molecules coordinate through nitrogen atoms to axial positions of copper centers, forming stable Cu-N bonds with typical bond lengths ranging from 2.0 to 2.2 Ångströms [16].

Water adducts constitute the most common form of copper(II) trifluoroacetate complexes, with water molecules occupying axial coordination positions [1] [19]. The water coordination is typically labile, allowing for dynamic exchange processes in solution [19]. The number of coordinated water molecules varies from one to three per copper center, influenced by factors such as temperature, humidity, and crystal packing effects [1] [19].

Table 4: Lewis Base Adduct Formation

| Lewis Base | Stoichiometry | Cu-L Bond Length (Å) | Stability | Preparation Method | Reference |

|---|---|---|---|---|---|

| Ammonia | 1:1, 1:2 | 2.0-2.2 | High | Gas phase reaction | [1] [16] |

| Water | 1:1 to 1:3 | 2.1-2.4 | Moderate | Ambient conditions | [1] [19] |

| Quinoline | 1:1, 1:2 | 2.0-2.1 | Very High | Solution synthesis | [16] |

| Dioxane | 1:1 | 2.2-2.5 | Moderate | Ether coordination | [1] |

Quinoline adducts represent particularly stable complexes that have been extensively characterized through crystallographic and spectroscopic methods [16]. The quinoline ligands coordinate through nitrogen atoms, forming robust Cu-N bonds that demonstrate exceptional thermal and chemical stability [16]. Crystallographic analysis has revealed dimeric structures in quinoline adducts, where copper centers are bridged by trifluoroacetate ligands while maintaining quinoline coordination [16].

Dioxane coordination involves oxygen atom coordination to copper centers, typically resulting in 1:1 adducts with moderate stability [1]. The chelating nature of dioxane can lead to more complex coordination modes depending on reaction conditions and stoichiometry [1]. These adducts find particular utility in synthetic applications where oxygen-donor ligands are preferred [1].

The formation kinetics of Lewis base adducts vary significantly depending on the nature of the coordinating ligand [16] [22]. Nitrogen-donor ligands such as ammonia and quinoline typically demonstrate rapid coordination kinetics, achieving equilibrium within minutes to hours [16]. Oxygen-donor ligands generally exhibit slower coordination rates, often requiring extended reaction times or elevated temperatures for complete adduct formation [1].

Synthetic protocols for adduct preparation typically involve combining copper(II) trifluoroacetate with excess Lewis base in appropriate solvents [16] [22]. Solution-based methods provide excellent control over stoichiometry and reaction conditions, enabling the selective preparation of specific adduct compositions [16]. Gas-phase reactions with volatile Lewis bases such as ammonia offer advantages for large-scale preparation and can be conducted under anhydrous conditions [16].